DPP‑IV Inhibitory Activity: 5‑Bromo Substitution Enhances Potency 3.6‑Fold Over Unsubstituted Benzofuran
In a series of benzofuran‑based DPP‑IV inhibitors, the compound bearing a 5‑bromobenzofuran‑2‑yl moiety (analog 3a) exhibited an IC50 of 8.2 ± 1.20 μM, whereas the corresponding unsubstituted benzofuran‑2‑yl analog (2a) showed an IC50 of 29.6 ± 1.30 μM [1]. This represents a 3.6‑fold improvement in inhibitory potency, directly attributable to the 5‑bromo substituent.
| Evidence Dimension | DPP‑IV enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.2 ± 1.20 μM (5‑bromobenzofuran‑2‑yl derivative) |
| Comparator Or Baseline | IC50 = 29.6 ± 1.30 μM (unsubstituted benzofuran‑2‑yl derivative) |
| Quantified Difference | 3.6‑fold increase in potency |
| Conditions | In vitro DPP‑IV enzyme assay; reported as mean ± SD |
Why This Matters
The 5‑bromo substitution significantly boosts target engagement, making this scaffold a preferred choice for DPP‑IV inhibitor development.
- [1] Wang, X. et al. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent DPP‑IV inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 2324–2327 (PMC3208381, Table 1). View Source
